3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
Description
Structural and Functional Significance of Orthoesters in Carbohydrate Chemistry
Orthoesters constitute a distinctive class of functional groups characterized by a carbon atom bonded to three alkoxy substituents, represented by the general formula RC(OR')₃. In carbohydrate chemistry, orthoesters assume particular importance due to their ability to bridge two adjacent hydroxyl groups, creating cyclic structures that profoundly influence both the conformational preferences and reactivity patterns of sugar derivatives. The formation of sugar orthoesters typically occurs through regioselective processes, with the activity order of hydroxyl groups in partially protected mannose and glucose acceptors following the sequence: 6-hydroxyl greater than 3-hydroxyl greater than 2-hydroxyl or 4-hydroxyl. This inherent selectivity enables the strategic introduction of orthoesters at specific positions, facilitating the construction of complex oligosaccharide structures with precise stereochemical control.
The mechanistic pathways leading to orthoester formation involve the participation of acylated glycosyl donors, particularly trichloroacetimidates, which serve as effective precursors under carefully controlled reaction conditions. When coupling reactions proceed at reduced rates, orthoesters frequently emerge as intermediates, providing opportunities for their isolation and subsequent utilization in stereoselective syntheses. The rearrangement of these orthoester intermediates proceeds through distinct mechanistic manifolds depending on the specific structural features of the donor and acceptor components. Mannose and rhamnose orthoesters demonstrate a propensity for O-2-(orthoester)C bond cleavage, making them particularly valuable for constructing alpha-(1→2)-linked oligosaccharides.
The stability and reactivity characteristics of carbohydrate orthoesters depend critically on the electronic and steric properties of the constituent sugar rings and protecting groups. Recent computational studies have revealed that the rearrangement of orthoesters to glycosides can proceed through either intramolecular pathways involving contact ion pairs or complete dissociation mechanisms, with the specific pathway being influenced by the reaction conditions and the nature of the activating Lewis acid. The formation of dioxalenium ion intermediates represents a crucial step in these transformations, leading to the establishment of 1,2-trans glycosidic linkages through RO-(orthoester)C bond cleavage.
Orthoesters exhibit remarkable utility in protecting group strategies due to their dual nature as both protective and activating functionalities. The orthoacetate moiety in 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(methyl orthoacetate) exemplifies this concept, providing temporary protection for the 1,2-diol unit while simultaneously serving as a latent glycosyl donor. The compound's molecular formula C₃₀H₃₄O₇ and molecular weight of 506.59 grams per mole reflect the substantial structural complexity achieved through the incorporation of multiple protecting groups.
The formation of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(methyl orthoacetate) involves the reaction of 3,4,6-tri-O-benzyl-D-galactopyranosyl chloride with methyl orthoacetate under anhydrous conditions. This synthetic approach requires careful control of reaction parameters to ensure optimal yields and minimize side reactions. The subsequent purification typically employs column chromatography techniques, with structural characterization achieved through Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry methods. The resulting compound demonstrates excellent stability under appropriate storage conditions, maintaining its structural integrity when preserved at -20°C.
Properties
IUPAC Name |
2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVHQXHQOSKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathway
The primary route begins with the protection of D-galactopyranose hydroxyl groups. Benzylation at the 3, 4, and 6 positions is achieved using benzyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The resulting 3,4,6-Tri-O-benzyl-D-galactopyranose is then subjected to orthoesterification with methyl orthoacetate under acidic conditions.
Critical Steps :
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Benzylation :
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Orthoester Formation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Solvent Choice : Anhydrous DCM or toluene is preferred for orthoesterification to minimize hydrolysis. Polar solvents like acetonitrile reduce yields due to competing side reactions.
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Temperature : Reactions performed at 0°C improve stereoselectivity (>95% α-anomer). Elevated temperatures (25–40°C) accelerate rates but risk orthoester decomposition.
Catalytic Systems
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Acid Catalysts : PTSA (0.1 equiv) outperforms Lewis acids (e.g., BF₃·Et₂O) in minimizing glycoside byproducts.
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Deuterium Studies : Isotopic labeling (e.g., 6S-deuteration) confirms the retention of configuration during benzylation, as shown by NMR coupling constants (J<sub>H5,H6</sub> = 1.8–2.1 Hz).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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<sup>1</sup>H NMR (CDCl<sub>3</sub>):
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<sup>13</sup>C NMR :
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HRMS : [M + Na]<sup>+</sup> m/z 529.2152 (calculated for C<sub>30</sub>H<sub>34</sub>O<sub>7</sub>Na).
Industrial-Scale Production Challenges
Scalability Issues
Cost-Effective Modifications
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Alternative Protecting Groups : Isopropylidene acetonides reduce benzyl bromide usage but complicate later deprotection.
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Continuous Flow Systems : Microreactors enhance mixing and heat transfer, improving yields to 80% at 10 kg scale.
Data Tables
Table 1: Physicochemical Properties
Table 2: Reaction Optimization Parameters
| Condition | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C | +15% α-anomer |
| Catalyst (PTSA) | 0.1 equiv | Minimizes side products |
| Solvent | Anhydrous DCM | 75% yield |
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the benzyl groups or other functional groups present in the molecule.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Synthetic Chemistry
Glycosylation Reactions
The compound is primarily utilized in glycosylation reactions to synthesize complex carbohydrates. It acts as a glycosyl donor in the formation of glycosidic bonds, enabling the construction of oligosaccharides and polysaccharides. The reactivity of the methyl orthoacetate moiety enhances the efficiency of these reactions by stabilizing the transition state during glycosylation processes .
Synthesis of Oligosaccharides
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been employed in the modular synthesis of oligogalactans related to plant cell wall components. This application is crucial for understanding plant biology and developing carbohydrate-based materials .
Medicinal Chemistry
Drug Development
The compound serves as a precursor in the synthesis of glycosylated drugs. Glycosylation can enhance the pharmacokinetic properties of therapeutic agents by improving their solubility and bioavailability. For instance, it has been used to modify existing drugs to create more effective derivatives with improved therapeutic profiles .
Cancer Research
In studies related to cancer treatment, 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been investigated for its role in modulating galectin interactions. Galectins are proteins that bind to specific carbohydrate structures on cell surfaces and are implicated in cancer progression and metastasis. By altering glycan structures through this compound, researchers aim to disrupt galectin-mediated processes that facilitate tumor growth .
Biochemical Applications
Studying Glycan-Protein Interactions
This compound is utilized in research focused on understanding glycan-protein interactions within biological systems. By synthesizing various glycosylated derivatives, scientists can probe how different carbohydrate structures influence protein binding and cellular signaling pathways .
Development of Glycoconjugates
The compound is also significant in the synthesis of glycoconjugates—molecules that consist of carbohydrates covalently linked to proteins or lipids. These glycoconjugates play critical roles in cell recognition and signaling processes, making them essential targets for drug development and therapeutic interventions .
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Glycosylation Methodologies
A study demonstrated the efficiency of using 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) as a donor for synthesizing complex oligosaccharides via silver acetate-mediated glycosylation reactions. This method showed improved yields compared to traditional approaches . -
Impact on Cancer Cell Adhesion
Research highlighted how modifications using this compound affected galectin-3 binding to cancer cells. By altering glycan structures on cell surfaces through synthetic strategies involving this compound, researchers were able to reduce tumor cell adhesion and migration significantly .
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The benzyl groups and orthoacetate moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can modulate enzyme activities, influence biochemical pathways, and affect the overall biological activity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations :
- Benzyl vs. Acetyl Groups : Benzyl protection (C₃₀H₃₄O₇) offers superior stability under acidic/basic conditions compared to acetylated analogs (C₁₅H₂₂O₁₀), which are more labile and require milder deprotection .
- Stereochemical Differences: The β-D-mannopyranose analog (CAS 16697-49-7) shares the same molecular formula as the galactopyranose compound but differs in sugar configuration, leading to distinct reactivity in forming β-mannosidic linkages .
- Orthoacetate Reactivity : The methyl orthoacetate group enables regioselective ring-opening under acidic conditions, yielding 1-O-acetylated products, whereas basic conditions favor 2-O-acetyl derivatives .
Orthoester Ring-Opening Mechanisms
- Acid-Catalyzed Conditions: For 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate), acid treatment (e.g., HCl in MeOH) generates 1-O-acetyl-3,4,6-tri-O-benzyl-α-D-galactopyranose, a key intermediate for glycosylation .
- Base-Catalyzed Conditions : Alkaline hydrolysis yields 2-O-acetyl derivatives, which are less common in glycosylation but useful for orthogonal protection strategies .
- Comparison with Acetylated Analogs: 3,4,6-Tri-O-acetyl-α-D-galactopyranose 1,2-(methyl orthoacetate) exhibits faster acyl transfer due to the electron-withdrawing acetyl groups, making it less stable than benzyl-protected analogs during prolonged reactions .
Glycosylation Efficiency
- The benzyl-protected galactose derivative shows higher yields (>80%) in glycosylation reactions compared to its mannopyranose counterpart, which requires harsher conditions due to the axial C2 hydroxyl group .
- Unprotected α-D-galactopyranose 1,2-(methyl orthoacetate) (CAS 138196-19-7) is rarely used directly in glycosylation due to its instability but serves as a precursor for enzymatic studies .
Commercial Availability and Cost
Table 2: Pricing and Suppliers (as of 2025)
Biological Activity
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a glycoside derivative that has garnered interest in the field of medicinal chemistry and biochemical research. This compound exhibits various biological activities that are relevant for drug development and therapeutic applications. The following sections will detail its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is with a molecular weight of approximately 518.58 g/mol. The compound features a galactopyranose ring with three benzyl groups and a methyl orthoacetate moiety.
Synthesis Overview:
- The synthesis typically involves the protection of hydroxyl groups on galactose followed by the introduction of the orthoacetate group.
- Various methodologies have been reported for synthesizing similar glycoside derivatives, often focusing on regioselectivity and yield optimization .
Antimicrobial Properties
Research indicates that glycosides like 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose possess antimicrobial properties. The benzyl groups enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi .
Table 1: Antimicrobial Activity of Glycosides
Cytotoxicity and Anticancer Activity
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. For instance, in vitro assays demonstrated a significant reduction in cell viability in human breast cancer cells treated with this compound.
Case Study: Cytotoxicity Assay
- Cell Line: MCF-7 (breast cancer)
- Concentration Range: 10 µM to 100 µM
- Results: IC50 value determined to be approximately 25 µM after 48 hours of treatment .
Mechanistic Insights
The biological activities of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose can be attributed to its structural features:
- Benzyl Groups: These enhance hydrophobic interactions with cellular membranes.
- Orthoacetate Moiety: This functional group may contribute to the reactivity of the compound with biological targets.
Q & A
Q. What are the key steps in synthesizing 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate)?
- Methodological Answer : Synthesis involves sequential protection/deprotection and orthoester formation:
Benzylation : Protect hydroxyl groups at positions 3, 4, and 6 of galactose using benzyl bromide under alkaline conditions (e.g., NaH/DMF) .
Orthoester Formation : React the 1,2-diol with methyl orthoacetate in the presence of a Brønsted acid (e.g., p-TsOH) to form the 1,2-(methyl orthoacetate) group .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Monitor reactions via TLC (visualized with H₂SO₄ charring) .
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl group integration (δ 7.2–7.4 ppm) and orthoester signals (δ 1.3–1.5 ppm for methyl groups). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ peak) .
- HPLC : Purity assessment using a C18 column (≥98% purity threshold) .
Q. Why are benzyl groups preferred over acetyl groups for hydroxyl protection?
- Methodological Answer : Benzyl groups:
- Stability : Resist hydrolysis under acidic/basic conditions, enabling orthogonal deprotection (e.g., hydrogenolysis with Pd/C) .
- Solubility : Enhance solubility in organic solvents (e.g., CH₂Cl₂, THF) for glycosylation reactions .
- Steric Effects : Minimize side reactions during glycosyl donor activation .
Q. What storage conditions are optimal for this compound?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., CH₂Cl₂ or toluene).
- Use molecular sieves (4 Å) to prevent moisture-induced orthoester hydrolysis .
Advanced Research Questions
Q. How is stereochemical control achieved during orthoester formation?
- Methodological Answer :
- Catalyst Selection : Acidic conditions (e.g., p-TsOH) favor thermodynamically stable α-anomers via anomeric oxocarbenium ion intermediates .
- Solvent Effects : Non-polar solvents (e.g., toluene) stabilize transition states for stereoselective orthoester formation .
- Monitoring : Use ¹H NMR (anomeric proton coupling constants, J = 3–5 Hz for α-configuration) .
Q. What are common side reactions in glycosylation using this donor, and how are they mitigated?
- Methodological Answer :
- Orthoester Hydrolysis : Avoid protic solvents (e.g., MeOH) and moisture. Use anhydrous CH₂Cl₂ and activated molecular sieves .
- Benzyl Group Migration : Minimize by maintaining low temperatures (–40°C) during activation .
- Low Yields : Optimize donor-acceptor ratios (1:1.2 molar) and catalyst loading (e.g., 0.1 eq TMSOTf) .
Q. How does this glycosyl donor compare to trichloroacetimidate or thioglycoside donors?
- Methodological Answer :
| Donor Type | Activation Conditions | Stability | Yield Range |
|---|---|---|---|
| Methyl Orthoacetate | Mild acids (p-TsOH) | Moderate | 60–85% |
| Trichloroacetimidate | TMSOTf/BF₃·Et₂O | High | 70–95% |
| Thioglycoside | NIS/TfOH | High | 65–90% |
- Advantage : Orthoacetates avoid in situ anomerization, simplifying stereochemical outcomes .
Q. How can conflicting NMR data (e.g., anomeric configuration) be resolved?
- Methodological Answer :
- NOE Experiments : Detect spatial proximity between anomeric protons and adjacent substituents .
- X-ray Crystallography : Resolve absolute configuration (e.g., compare with IUPAC-reported structures) .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict ¹³C NMR chemical shifts .
Data Contradiction Analysis
- reports 100% deacetylation yield under Na/MeOH, but shows 60–85% yields for similar orthoester reactions. This discrepancy likely arises from differences in substrate reactivity (acetyl vs. benzyl protection) or reaction scale .
- and 17 conflict in orthoester nomenclature. Resolve by adhering to IUPAC guidelines (e.g., "1,2-orthomethyl acetate") for unambiguous reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
